molecular formula C22H21FN6O2 B2805999 (4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone CAS No. 1211377-54-6

(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone

カタログ番号 B2805999
CAS番号: 1211377-54-6
分子量: 420.448
InChIキー: IJXZIUCPXIOFLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups, including a tetrazole ring, a benzoyl group, a piperazine ring, and a cyclopropyl group . It is related to a class of compounds that have been studied for their potential anticancer properties .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the functional groups it contains. It includes a tetrazole ring attached to a benzoyl group, which is further connected to a piperazine ring. This structure is then linked to a cyclopropyl group through a methanone functional group .

科学的研究の応用

DNA Binding and Chromosome Analysis

Compounds with structural features similar to the given chemical have been studied for their ability to bind to DNA, particularly in the minor groove of double-stranded DNA. These studies are significant for understanding the compound's potential applications in genomics and pharmacology. For instance, Hoechst 33258, a compound known for its strong binding to the minor groove of DNA, has been widely used as a fluorescent DNA stain, facilitating chromosome and nuclear staining in plant cell biology, as well as analysis of nuclear DNA content values through flow cytometry (Issar & Kakkar, 2013).

Psychiatric Disorder Treatment

Research into compounds with similar structures has shown efficacy in treating psychotic and mood disorders. Lurasidone, for example, is a benzisothiazole antipsychotic drug that has shown promising results in the treatment of schizophrenia and bipolar depression. This highlights the potential for structurally related compounds to be developed into novel therapeutics for psychiatric conditions (Pompili et al., 2018).

Dopamine D2 Receptor Modulation

Dopamine D2 receptor antagonists and partial agonists are crucial in treating various neuropsychiatric disorders. Research on compounds targeting these receptors offers insights into developing new treatments for schizophrenia, depression, Parkinson's disease, and anxiety. The pharmacophoric features crucial for high D2 receptor affinity include aromatic moieties, cyclic amines, and lipophilic fragments, indicating the importance of structural optimization for therapeutic efficacy (Jůza et al., 2022).

Cytochrome P450 Enzyme Inhibition

The metabolism of pharmaceuticals is significantly influenced by Cytochrome P450 enzymes. Understanding the interaction between compounds and these enzymes is crucial for predicting drug-drug interactions and optimizing pharmacokinetics. Research into selective chemical inhibitors of CYP isoforms aids in deciphering the involvement of specific isoforms in drug metabolism, thereby facilitating safer and more effective drug development (Khojasteh et al., 2011).

作用機序

While the exact mechanism of action for this compound is not provided in the available literature, similar compounds have been found to exhibit cytotoxic activity against various cancer cell lines . For instance, some compounds have been found to induce apoptosis in cancer cells .

特性

IUPAC Name

[2-(4-fluorophenyl)cyclopropyl]-[4-[3-(tetrazol-1-yl)benzoyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O2/c23-17-6-4-15(5-7-17)19-13-20(19)22(31)28-10-8-27(9-11-28)21(30)16-2-1-3-18(12-16)29-14-24-25-26-29/h1-7,12,14,19-20H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXZIUCPXIOFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。